(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-methylsulfonyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7S3/c1-3-27-15(21)9-19-11-5-4-10(30(2,25)26)8-13(11)29-17(19)18-16(22)12-6-7-14(28-12)20(23)24/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPITHWMYFRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzo[d]thiazole core.
- A nitrothiophene moiety.
- An ethyl acetate functional group.
The molecular formula is , with a molecular weight of approximately 469.5 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antitumor properties. For instance, compounds containing the benzothiazole scaffold have shown promising results in inhibiting the proliferation of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5b | A549 | 3.6 | G2/M arrest |
| 6 | HCC827 | 6.26 | DNA intercalation |
| 9 | NCI-H358 | 6.48 | Apoptosis induction |
These compounds primarily induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as therapeutic agents .
Antimicrobial Activity
The compound's structural components also contribute to its antimicrobial properties. Studies have demonstrated that similar benzothiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 50 µg/mL |
These findings indicate that the presence of the methylsulfonyl and nitro groups enhances the compound's efficacy against bacterial strains .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- DNA Binding : Many benzothiazole derivatives interact with DNA, specifically binding within the minor groove, which can disrupt replication and transcription processes.
- Cell Cycle Modulation : The compound has been shown to arrest the cell cycle at specific checkpoints, particularly G2/M phase, which is critical for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.
Case Studies
A notable study evaluated the effects of a related benzothiazole derivative on tumorigenic and non-tumorigenic cell lines. The results indicated selective cytotoxicity towards tumor cells with minimal effects on normal cells, highlighting the therapeutic potential of such compounds .
Scientific Research Applications
(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule with potential applications across pharmaceutical development, biological research, and agricultural chemistry. Its unique structure, featuring an ethyl ester, a methylsulfonyl group, and a nitrothiophene moiety, contributes to its chemical reactivity and biological profile.
Potential Applications
(Pharmaceutical Development this compound can serve as a lead compound for the development of new antimicrobial or anti-inflammatory agents. Molecules with similar structures are studied for their potential to interact with specific biological targets, such as enzymes or receptors.
Biological Research This compound can be utilized in studies investigating enzyme inhibition or cellular signaling pathways. The biological activity is typically evaluated through bioassays that measure the compound's effects on specific biological targets or processes.
Agricultural Chemistry Due to its biological activity against pests, this compound has potential use as a pesticide or herbicide.
Interactions
Interaction studies are crucial for understanding how this compound interacts with biological targets. High-throughput screening methods are often employed to assess these interactions efficiently.
Structural Similarity
Several compounds share structural similarities with this compound. Despite these similarities, this compound stands out due to its specific combination of functional groups and potential multi-target activity, which may enhance its therapeutic efficacy compared to other compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Methylsulfonyl group | Antibacterial |
| Compound B | Nitro group | Anticancer |
| Compound C | Thiazole ring | Anti-inflammatory |
Comparison with Similar Compounds
Bromo vs. Nitrothiophene Substitution
A closely related compound, (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS: 896276-63-4), differs by substituting the 5-nitrothiophene moiety with a bromine atom and a 2-(methylsulfonyl)benzoyl group (). Key differences include:
- Molecular Weight : The brominated analogue has a molecular weight of 497.4 g/mol (C₁₉H₁₇BrN₂O₅S₂), whereas the target compound’s nitrothiophene substituent likely increases its molecular weight due to the nitro group (estimated ~510–520 g/mol).
- Application Potential: Brominated benzothiazoles are often explored in anticancer research, while nitrothiophene derivatives may exhibit pesticidal or antibacterial activity due to nitro group interactions with biological targets .
Indole-Functionalized Benzothiazoles
Compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () replace the nitrothiophene-imino group with indole and cyanoacetate groups. These derivatives are synthesized via three-component reactions involving indole, benzothiazole, and ethyl bromocyanoacetate.
- Synthetic Routes : The target compound’s synthesis likely requires stepwise functionalization of the benzothiazole core, contrasting with the one-pot multicomponent approach used for indole derivatives.
- Biological Activity : Indole-benzothiazole hybrids are prioritized in anticancer drug discovery due to indole’s DNA-intercalating properties, whereas nitrothiophene derivatives may target microbial enzymes .
Functional Group Variations in Thiazole Derivatives
Sulfonylurea Pesticides
Metsulfuron methyl ester () contains a sulfonylurea bridge instead of a nitrothiophene-imino group.
- Stability: Sulfonylureas are prone to hydrolysis under acidic conditions, whereas the target compound’s imino group may offer greater stability in aqueous environments.
- Applications : Sulfonylureas are herbicides inhibiting acetolactate synthase (ALS), while nitrothiophene derivatives could exhibit broader pesticidal activity due to nitro group redox activity .
Thiazolylmethylcarbamates
Thiazol-5-ylmethyl carbamate analogs () feature carbamate linkages instead of acetate esters.
- Bioavailability : Carbamates generally exhibit higher membrane permeability than esters, but the ethyl acetate group in the target compound may enhance metabolic clearance.
- Mechanistic Differences : Carbamates often act as protease inhibitors, whereas acetate esters may function as prodrugs or substrate analogs .
Comparative Data Table
*Exact molecular formula requires experimental confirmation.
Q & A
Q. What are the key synthetic steps for preparing (Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential functionalization of the benzothiazole core. Critical steps include:
- Oximation and Alkylation : Start with cyanoacetamide derivatives to form intermediates like 2-ethoxyiminoacetamide via oximation (using hydroxylamine) and alkylation (e.g., ethyl iodide) .
- Bromination and Cyclization : Brominate intermediates to introduce thiadiazole or thiophene moieties, followed by cyclization with KSCN or thiourea derivatives to form the benzothiazole ring .
- Sulfonylation : Introduce the methylsulfonyl group at position 6 using methanesulfonyl chloride under basic conditions (e.g., pyridine) .
- Optimization : Use phosphorus oxychloride (POCl₃) for dehydration steps to improve yields and monitor reaction progress via TLC with ethyl acetate/hexane (3:1) as the mobile phase .
Q. How can the stereochemical configuration (Z/E) of the imino group be confirmed?
- Methodological Answer :
- NMR Spectroscopy : Analyze the coupling constants (J) of protons near the imino bond. For Z-configuration, vicinal coupling (e.g., between NH and adjacent CH groups) typically shows J = 8–12 Hz due to restricted rotation .
- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the spatial arrangement .
- IR Spectroscopy : Look for characteristic C=N stretching frequencies (~1600–1650 cm⁻¹), which vary slightly between Z and E isomers due to conjugation differences .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Retention times should match reference standards .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to verify substituent placement .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the methylsulfonyl group at position 6 influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The methylsulfonyl group reduces electron density on the benzothiazole ring, as shown by DFT calculations (e.g., lowered HOMO-LUMO gaps). This enhances electrophilic substitution reactivity at electron-rich positions .
- Stability Studies : Under acidic conditions (pH < 3), the sulfonyl group stabilizes the compound against hydrolysis compared to non-sulfonylated analogs .
- Reactivity with Nucleophiles : Test reactions with amines (e.g., benzylamine) in DMF at 60°C; the sulfonyl group directs nucleophilic attack to the nitrothiophene carbonyl site .
Q. What strategies resolve contradictions in reported synthetic yields for similar benzothiazole derivatives?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized nitro groups or dimerized intermediates) .
- Catalytic Screening : Compare Pd/C, TiO₂, or CeO₂ catalysts for nitro reduction steps. For example, CeO₂ reduces nitro to amine groups more selectively, minimizing byproducts .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids (e.g., [BMIM][BF₄]) to improve cyclization efficiency .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes like β-lactamases or kinase domains. Focus on the nitrothiophene moiety’s role in hydrogen bonding .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the Z-configuration in aqueous environments .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with antibacterial activity against Gram-positive strains .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; the nitro group is prone to reduction under humid conditions .
- pH-Dependent Stability : In phosphate buffers (pH 2–9), the compound is most stable at pH 5–6, with hydrolysis occurring above pH 8 due to imino bond cleavage .
- Light Sensitivity : UV-Vis spectroscopy shows λmax shifts under UV light (254 nm), indicating photooxidation of the thiophene ring .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
